molecular formula C6H6ClFN2 B3042147 1-Chloro-2,5-diamino-4-fluorobenzene CAS No. 517920-72-8

1-Chloro-2,5-diamino-4-fluorobenzene

Cat. No.: B3042147
CAS No.: 517920-72-8
M. Wt: 160.58 g/mol
InChI Key: OPHFGTGSFJISHQ-UHFFFAOYSA-N
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Description

1-Chloro-2,5-diamino-4-fluorobenzene is an aromatic compound with the molecular formula C6H6ClFN2 It is characterized by the presence of chlorine, fluorine, and amino groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-2,5-diamino-4-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2,4-dinitrobenzene with dimethylamine in ethanol solution at room temperature . This process leverages the activating influence of nitro groups to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Chloro-2,5-diamino-4-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylamine, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2,5-diamino-4-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,5-diamino-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

1-Chloro-2,5-diamino-4-fluorobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-5-fluorobenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHFGTGSFJISHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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